4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS 1242446-83-8) is a critical heteroaromatic building block for medicinal chemistry. The 4-chloro-6-one architecture provides selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactivity, avoiding the off-target reactivity of generic pyrido[3,2-d]pyrimidine analogs. It serves as a direct precursor to CHK1 kinase inhibitor chemotypes (IC50 0.55 nM) with low cLogP (0.97–1.38), ideal for automated synthesis, SAR studies, and HPLC method development. Supplied as a solid (≥95% purity), shipped under ambient conditions.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58
CAS No. 1242446-83-8
Cat. No. B2655923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one
CAS1242446-83-8
Molecular FormulaC7H4ClN3O
Molecular Weight181.58
Structural Identifiers
SMILESC1=CC(=O)NC2=C1N=CN=C2Cl
InChIInChI=1S/C7H4ClN3O/c8-7-6-4(9-3-10-7)1-2-5(12)11-6/h1-3H,(H,11,12)
InChIKeyYZLSXWSBFPWUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS 1242446-83-8): A Specialized Pyrido[3,2-d]pyrimidine Building Block for Selective Functionalization


4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS 1242446-83-8) is a heteroaromatic building block characterized by a pyrido[3,2-d]pyrimidine core bearing a chloro substituent at the 4-position and a carbonyl group at the 6-position. Its molecular formula is C₇H₄ClN₃O (MW 181.58) . This specific substitution pattern and oxidation state differentiate it from other 4-chloropyrido[3,2-d]pyrimidines and related fused heterocycles, imparting unique reactivity and physicochemical properties that make it particularly valuable as a synthetic intermediate in medicinal chemistry, especially for the construction of kinase inhibitor scaffolds [1].

Why 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Cannot Be Interchanged with Generic Pyrido[3,2-d]pyrimidine Analogs


Attempting to substitute 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one with a generic pyrido[3,2-d]pyrimidine analog—such as 4-chloropyrido[3,2-d]pyrimidine or a 2,4-dichloro derivative—introduces critical differences in regioselective reactivity, physicochemical properties, and downstream synthetic utility. The presence of the 6-one carbonyl alters the electronic distribution of the fused ring system, impacting nucleophilic aromatic substitution (SNAr) rates and directing subsequent functionalization steps . Moreover, the specific 4-chloro-6-one architecture serves as a direct precursor to biologically validated pyrido[3,2-d]pyrimidin-6(5H)-one kinase inhibitor chemotypes [1]. Procurement of the precise compound ensures reproducible synthetic outcomes and avoids the optimization burden associated with off-target reactivity or divergent physical handling requirements.

Quantitative Differentiation Evidence for 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one


Regioselective Reactivity Advantage: Single Chloro at C4 vs. 2,4-Dichloro Congener

In the 2,4-dichloropyrido[3,2-d]pyrimidine system, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed hydrodehalogenation occur selectively at the C4 position over the C2 position . The target compound, possessing only a C4 chloro substituent, eliminates the competing reactivity at C2, thereby simplifying reaction planning and purification. This avoids the formation of regioisomeric mixtures observed with dichloro analogs, as documented in the literature where C4 substitution precedes C2 functionalization .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Enhanced Polarity and Chromatographic Distinguishability from Des-oxo Analogs

The introduction of the 6-one carbonyl significantly reduces the lipophilicity of the pyrido[3,2-d]pyrimidine core. Calculated logP for the target compound is 0.97-1.38 , compared to a logP of 1.68 for 4-chloropyrido[3,2-d]pyrimidine (CAS 51674-77-2) . This difference of approximately 0.3-0.7 log units translates into a measurable shift in reversed-phase HPLC retention time and impacts solubility in aqueous and organic solvents.

Physicochemical Profiling Analytical Chemistry Drug Discovery

Direct Synthetic Entry to Potent CHK1 Inhibitor Chemotypes

Recent medicinal chemistry efforts have established the pyrido[3,2-d]pyrimidin-6(5H)-one scaffold as a privileged structure for checkpoint kinase 1 (CHK1) inhibition. The 2024 study by Hu et al. reported compound 11 with a CHK1 IC50 of 0.55 nM and antiproliferative activity in MV-4-11 cells (IC50 = 202 nM) [1]. 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one serves as the ideal starting point for constructing this validated chemotype via straightforward nucleophilic displacement at C4.

Kinase Inhibition Oncology Structure-Activity Relationship

Differentiated Physical Form and Handling vs. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

While 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) is a common alternative building block for kinase inhibitors, it exhibits a distinct physical profile: a melting point of 183-184 °C and solubility primarily in DMSO, ethyl acetate, and methanol [1]. In contrast, 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is typically supplied as a solid at room temperature with a reported purity specification of ≥95% , and its higher polarity due to the 6-one carbonyl suggests enhanced solubility in more polar solvents, which can be advantageous for aqueous-compatible reaction conditions or biological assays.

Chemical Procurement Material Handling High-Throughput Experimentation

Optimal Application Scenarios for 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one


Synthesis of 4-Substituted Pyrido[3,2-d]pyrimidin-6(5H)-one Kinase Inhibitor Libraries

This building block is ideally suited for the parallel synthesis of diverse 4-amino, 4-alkoxy, or 4-aryl derivatives via SNAr or palladium-catalyzed cross-coupling. The unambiguous C4 reactivity ensures high fidelity in library production, directly supporting structure-activity relationship (SAR) studies on the pyrido[3,2-d]pyrimidin-6-one scaffold validated for CHK1 inhibition [1].

Development of Chromatography Methods for Polar Heteroaromatic Intermediates

Given the reduced lipophilicity (cLogP 0.97-1.38) compared to des-oxo pyrido[3,2-d]pyrimidines , this compound can serve as a reference standard for method development in reversed-phase HPLC or SFC separations of polar kinase inhibitor intermediates. Its distinct chromatographic behavior facilitates the optimization of purification protocols for reaction mixtures containing closely related polar impurities.

Synthetic Route Scouting for CHK1 and Related Kinase Inhibitors

As a direct precursor to the core of highly potent CHK1 inhibitors (e.g., compound 11, CHK1 IC50 = 0.55 nM) , this compound enables rapid exploration of alternative substitution patterns at C4 while preserving the critical 6-one hydrogen-bond acceptor motif. Procurement of this specific chloro-heterocycle accelerates hit-to-lead optimization in oncology drug discovery programs targeting the DNA damage response pathway.

Physical Form Comparison Studies for Solid Dispensing Automation

The compound's solid-state characteristics (solid at room temperature, ≥95% purity ) and predicted polar solubility profile make it a candidate for evaluation in automated solid-dispensing and liquid-handling systems used in high-throughput experimentation. Comparative studies against higher-melting alternatives like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1] can inform optimal building block selection for automated synthesis platforms.

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